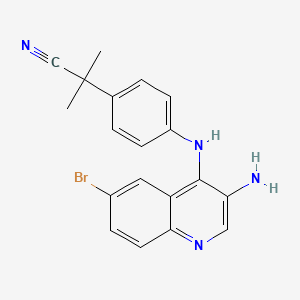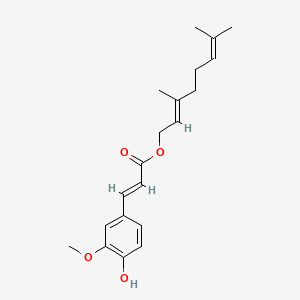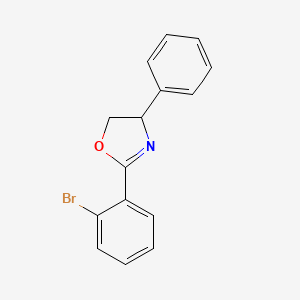
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene is an organic compound with the molecular formula C18H12Br8. It is a white crystalline solid that is stable at room temperature. This compound is known for its strong oxidizing properties and is widely used in various industrial applications, including water treatment, swimming pool disinfection, and as a preservative .
Vorbereitungsmethoden
The preparation of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves two primary synthetic routes :
Reaction of 1,2-dihydroindene with bromine:
Reaction of p-xylene with bromine under alkaline conditions:
Analyse Chemischer Reaktionen
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various brominated products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the removal of bromine atoms.
Substitution: The compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene has several scientific research applications :
Biology: The compound’s strong oxidizing properties make it useful in biological studies, particularly in the disinfection and sterilization of biological samples.
Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Widely used in water treatment, swimming pool disinfection, and as a preservative in various industrial products.
Wirkmechanismus
The mechanism of action of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves its strong oxidizing properties . The compound can react with various organic and inorganic substances, leading to the formation of brominated products. The molecular targets and pathways involved in its action include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene can be compared with other similar compounds, such as :
1,1,3-trimethyl-3-phenylindane: This compound lacks the bromine atoms and therefore has different chemical properties and applications.
1-Phenyl-1,3,3-trimethylindane: Similar in structure but without the bromine atoms, leading to different reactivity and uses.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another similar compound without bromine atoms, used in different chemical reactions and applications.
The uniqueness of this compound lies in its high bromine content, which imparts strong oxidizing properties and makes it suitable for a wide range of industrial and research applications.
Eigenschaften
CAS-Nummer |
155613-93-7 |
|---|---|
Molekularformel |
C54H48Br24 |
Molekulargewicht |
2614.7 g/mol |
IUPAC-Name |
1,1,5,6,6,7,7,7a-octabromo-2,2,3-trimethyl-3-phenyl-5H-indene;2,2,5,6,6,7,7,7a-octabromo-1,1,3-trimethyl-3-phenyl-5H-indene |
InChI |
InChI=1S/3C18H16Br8/c2*1-13(2)15(20)11(9-12(19)16(21,22)18(15,25)26)14(3,17(13,23)24)10-7-5-4-6-8-10;1-13(2)14(3,10-7-5-4-6-8-10)11-9-12(19)16(21,22)18(25,26)15(11,20)17(13,23)24/h3*4-9,12H,1-3H3 |
InChI-Schlüssel |
CESLESFYUNRYEP-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=C(C(=C2Br)Br)Br)Br)C(C1(Br)Br)(C)C3=C(C(=CC=C3)Br)Br)C |
Kanonische SMILES |
CC1(C(C2=CC(C(C(C2(C1(Br)Br)Br)(Br)Br)(Br)Br)Br)(C)C3=CC=CC=C3)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


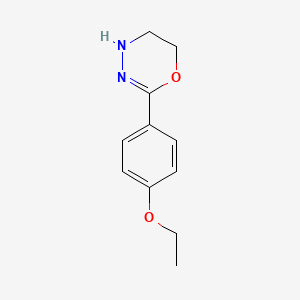
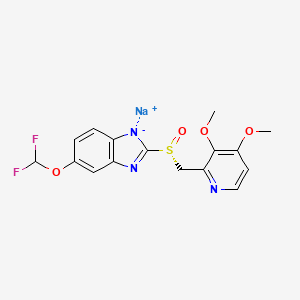

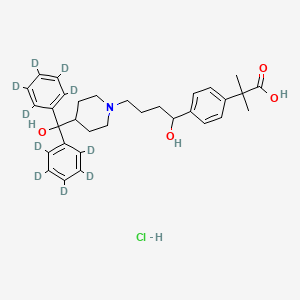
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
